molecular formula C13H14N6O2 B12175600 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide

Cat. No.: B12175600
M. Wt: 286.29 g/mol
InChI Key: VXFDGJYYJXDXQI-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a tetrazole ring, and a methoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a suitable alkylating agent such as methoxyethyl chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, while the tetrazole ring can enhance binding affinity and specificity. The methoxyethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

    1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-7-carboxamide: Similar structure but with the carboxamide group at the 7-position.

Uniqueness

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)indole-5-carboxamide

InChI

InChI=1S/C13H14N6O2/c1-21-7-6-19-5-4-9-8-10(2-3-11(9)19)12(20)14-13-15-17-18-16-13/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17,18,20)

InChI Key

VXFDGJYYJXDXQI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=NNN=N3

Origin of Product

United States

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